molecular formula C9H16ClNO3 B1149071 Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride CAS No. 1363382-76-6

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride

Cat. No.: B1149071
CAS No.: 1363382-76-6
M. Wt: 221.68124
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Description

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride (CAS: 1524708-14-2) is a bicyclic compound with a molecular formula of C₉H₁₆ClNO₃ and a molecular weight of 221.68 g/mol . It features a 3-oxa (oxygen) and 9-aza (nitrogen) heteroatom arrangement within its bicyclo[3.3.1]nonane scaffold, along with a methyl ester group at position 7. The compound is used as a building block in drug discovery, particularly in synthesizing protein degraders, and is available with a purity of ≥97% .

Properties

IUPAC Name

methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNNZVYDLXVPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2COCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by esterification and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Orexin Receptor Antagonism
    • Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride has been identified as a non-peptide antagonist of orexin receptors, which play a crucial role in regulating sleep-wake cycles, appetite, and energy homeostasis. The compound's ability to selectively block orexin receptors makes it a candidate for treating disorders such as insomnia, obesity, and addiction .
  • Potential in Treating Sleep Disorders
    • Research indicates that orexin receptor antagonists can effectively manage sleep disorders by inhibiting the activity of orexins that promote wakefulness. This mechanism has been linked to improvements in sleep quality and duration in preclinical models .
  • Anxiety and Mood Disorders
    • Given its pharmacological profile, this compound may also be explored for its efficacy in treating anxiety and mood disorders. The modulation of orexin signaling pathways can influence emotional regulation and stress responses .

Synthetic Applications

  • Building Blocks for Drug Development
    • This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure allows for modifications that can lead to the development of new therapeutic agents .
  • Catalytic Applications
    • The compound has potential applications as a catalyst in organic reactions, particularly in the oxidation of alcohols to ketones or aldehydes, which is valuable for synthetic organic chemistry .

Case Study 1: Orexin Receptor Antagonists

A study published on the pharmacodynamics of orexin receptor antagonists highlighted the effectiveness of compounds similar to methyl 3-oxa-9-azabicyclo[3.3.1]nonane derivatives in reducing food intake and promoting sleep in rodent models. The results demonstrated significant changes in behavioral patterns associated with sleep and feeding when these compounds were administered .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of bicyclic compounds showcased the use of methyl 3-oxa-9-azabicyclo[3.3.1]nonane derivatives as intermediates in complex organic syntheses. The study detailed methods for optimizing yields and purity through various reaction conditions, emphasizing its utility in producing high-value chemicals .

Mechanism of Action

The mechanism of action of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: Diazabicyclo derivatives are noted for their broad biological activity, including antimicrobial and central nervous system applications . The methyl ester in the target compound may serve as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .
  • Synthetic Utility : Analogs with protecting groups (e.g., Boc, Fmoc) are critical intermediates in peptide and small-molecule synthesis .
  • Structure-Activity Relationships : Substituent bulk (e.g., benzyl groups) and polarity (e.g., hydroxyl or carboxylic acid) directly influence solubility, permeability, and target engagement .

Biological Activity

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride, also known by its CAS number 1524708-14-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthetic routes, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in medicinal chemistry.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₆ClNO₃
Molecular Weight221.69 g/mol
CAS Number1524708-14-2
Purity≥95%
IUPAC NameThis compound

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds within the bicyclic family exhibit significant antibacterial properties. A study demonstrated that derivatives of bicyclo[3.3.1]nonanes showed effectiveness against various bacterial strains, suggesting that methyl 3-oxa-9-azabicyclo[3.3.1]nonane could be a candidate for further exploration in antibiotic development .

Anticancer Potential

The compound's structure allows it to interact with biological targets involved in cancer progression. A review highlighted the importance of bicyclic compounds in anticancer therapy, citing their ability to inhibit cell proliferation and induce apoptosis in cancer cells . Specific studies have shown that modifications in the bicyclic structure can enhance cytotoxicity against cancer cell lines, indicating a promising avenue for drug development .

Synthetic Routes

The synthesis of methyl 3-oxa-9-azabicyclo[3.3.1]nonane involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as acetone derivatives.
  • Key Reactions : The synthetic route often includes cyclization reactions and functional group modifications to achieve the desired bicyclic structure.
  • Final Product Isolation : The final product is purified using chromatography techniques to ensure high purity levels suitable for biological testing.

A notable synthetic pathway involves the use of nitroxyl radicals derived from 9-azabicyclo[3.3.1]nonanes, which have shown efficacy in catalyzing oxidative reactions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of methyl 3-oxa-9-azabicyclo[3.3.1]nonane:

  • Catalytic Properties : A study found that related compounds acted as effective catalysts for aerobic oxidation reactions, which are critical in organic synthesis and pharmaceutical manufacturing .
  • Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as targeted therapies .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may interfere with specific signaling pathways involved in cell growth and survival .

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